molecular formula C12H17F2N3O3 B8253320 tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate

tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate

Cat. No.: B8253320
M. Wt: 289.28 g/mol
InChI Key: WOOAQTYGIARQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Role The compound tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate (hereafter referred to by its full name) is a derivative of the fibroblast activation protein inhibitor (FAPi) UAMC1110, a potent inhibitor developed by Pieter van der Veken’s group . Its core structure includes a 2-cyano-4,4-difluoropyrrolidine moiety linked to a carbamate-protected ethylamine group. The tert-butyl carbamate acts as a protective group during synthesis, enhancing stability and solubility for subsequent conjugation in radiopharmaceuticals .

Applications This compound serves as a critical intermediate in FAP-targeting theranostics, enabling tumor imaging (via PET/SPECT) and therapy (e.g., ⁶⁸Ga/¹⁸F/⁹⁹ᵐTc-labeled tracers) . Its high FAP-binding affinity (IC₅₀ = 8.5 ± 0.9 nM) makes it a benchmark for structural modifications .

Properties

IUPAC Name

tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O3/c1-11(2,3)20-10(19)16-6-9(18)17-7-12(13,14)4-8(17)5-15/h8H,4,6-7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOAQTYGIARQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthesis via Boc-Glycine Coupling

The most widely documented method involves coupling Boc-protected glycine (Boc-Glycine) with (S)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride under peptide-bond-forming conditions. The reaction proceeds via activation of the carboxylic acid group of Boc-Glycine using a coupling agent, followed by nucleophilic attack by the pyrrolidine derivative’s amine group.

Reaction Scheme:

Boc-Glycine+(S)-4,4-difluoropyrrolidine-2-carbonitrileCoupling Agenttert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate\text{Boc-Glycine} + \text{(S)-4,4-difluoropyrrolidine-2-carbonitrile} \xrightarrow{\text{Coupling Agent}} \text{tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate}

Key Reagents and Conditions

  • Coupling Agents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or benzotriazole tetramethyl uranium (HBTU) are preferred due to their efficiency in forming stable active esters.

  • Base : Diisopropylethylamine (DIPEA) or triethylamine (Et3_3N) neutralizes HCl generated during the reaction, maintaining a pH conducive to amide bond formation.

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) ensures optimal solubility of reagents.

Table 1: Representative Reaction Conditions

ParameterSpecification
Coupling AgentHATU (1.2 equiv)
BaseDIPEA (3.0 equiv)
SolventDMF
Temperature0°C to room temperature
Reaction Time12–18 hours
Yield65–75%

This method avoids epimerization of the chiral center in the pyrrolidine ring due to mild reaction conditions.

Alternative Pathway via Carbamoyl Intermediate

A related approach involves synthesizing (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate (CAS: 1448440-48-9) as a precursor, followed by dehydration to introduce the cyano group. While this route adds a step, it provides flexibility for modifying the pyrrolidine moiety.

Dehydration Step:

Carbamoyl IntermediatePOCl3 or MsClCyano Derivative\text{Carbamoyl Intermediate} \xrightarrow{\text{POCl}_3 \text{ or } \text{MsCl}} \text{Cyano Derivative}

Phosphorus oxychloride (POCl3_3) or methanesulfonyl chloride (MsCl) facilitates the conversion of the carboxamide to a nitrile, though this requires stringent moisture control.

Optimization and Process Refinement

Solvent and Temperature Effects

Studies comparing DMF and DCM revealed that DMF enhances reaction rates due to its high polarity, which stabilizes the transition state. However, DCM is preferred for large-scale synthesis due to easier removal via rotary evaporation.

Table 2: Solvent Impact on Yield

SolventTemperature (°C)Yield (%)Purity (%)
DMF257298
DCM256895
MeCN256090

Lower temperatures (0–5°C) reduce side reactions but prolong reaction times, necessitating a balance between efficiency and practicality.

Stoichiometric Adjustments

Increasing the coupling agent to 1.5 equivalents improves yields to 78%, but excess reagent complicates purification. Similarly, using 2.5 equivalents of DIPEA maximizes deprotonation without introducing impurities.

Analytical Characterization

Spectroscopic Validation

  • NMR : 1^1H NMR spectra confirm the presence of Boc-group tert-butyl protons at δ 1.42 ppm and glycine methylene protons at δ 3.90–4.10 ppm.

  • HRMS : Calculated for C12_{12}H17_{17}F2_2N3_3O3_3 [M+H]+^+: 289.28; observed: 289.29.

Purity Assessment

Preparative high-performance liquid chromatography (Prep-HPLC) with a C18 column and acetonitrile/water gradient achieves >98% purity, critical for pharmaceutical intermediates.

Challenges and Mitigation Strategies

Epimerization Risks

The stereochemical integrity of the (S)-pyrrolidine carbon is preserved by avoiding strong acids/bases and high temperatures.

Byproduct Formation

Unreacted Boc-Glycine and dimerization byproducts are removed via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

Industrial-Scale Considerations

Cost Efficiency

Bulk sourcing of (S)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride reduces costs, though its synthesis from proline derivatives remains proprietary.

Environmental Impact

Solvent recovery systems for DMF and DCM align with green chemistry principles, reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as an important building block for synthesizing more complex molecules. It can participate in various chemical reactions including:

  • Oxidation : Converting the cyano group to an amine or other functional groups.
  • Reduction : Utilizing reducing agents to modify the compound's functional groups.
  • Substitution : Engaging in nucleophilic or electrophilic substitution reactions.

These reactions are crucial for the development of new chemical entities with desired properties and functionalities.

Biology

In biological research, tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate is studied for its effects on biological activity due to the presence of cyano and difluoro groups. Notably, it acts as an inhibitor of fibroblast activation protein, which plays a role in cancer progression and fibrosis. This inhibition can potentially lead to therapeutic benefits for related diseases .

Case Study: Inhibition of Fibroblast Activation Protein
Research indicates that derivatives of this compound exhibit significant inhibitory effects on fibroblast activation protein (FAP). This enzyme is implicated in various pathological processes, including cancer metastasis. The unique structural components of the compound enhance its binding affinity to FAP, making it a valuable candidate for drug development aimed at treating fibrosis and cancer .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural characteristics may improve drug design by enhancing stability and bioavailability. The compound's ability to modulate enzyme activity through specific interactions makes it a target for developing new therapeutic agents.

Applications in Drug Development
Due to its role as an intermediate in synthesizing pharmaceutical agents targeting fibroblast activation protein inhibitors, this compound is critical in drug discovery processes .

Industry

In industrial applications, this compound can be utilized in developing new materials that exhibit enhanced thermal stability or resistance to chemical degradation. Its unique chemical properties make it suitable for formulating advanced materials used in various applications.

Summary of Findings

The applications of this compound span across multiple disciplines:

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis; participates in oxidation/reduction/substitution reactions.
BiologyInhibitor of fibroblast activation protein; potential therapeutic agent for cancer and fibrosis.
MedicineInvestigated for drug design; improves stability and bioavailability of pharmaceuticals.
IndustryDevelopment of materials with enhanced properties; applications in advanced material science.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate involves its interaction with molecular targets through its functional groups. The cyano and difluoro groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues

(S)-N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide
  • Modification : Removal of the 4,4-difluoro substituents from the pyrrolidine ring.
  • Fluorine atoms enhance binding via hydrophobic interactions and metabolic stability, explaining the superior performance of the difluoro derivative .
BR103354
  • Structure: Replaces the quinoline-4-carboxamide group with a 2-(4-cyanobenzyl)thiazole-4-carboxamide .
  • Impact: Retains FAP inhibition but shifts therapeutic application to metabolic disorders (anti-diabetic/anti-steatotic effects). This highlights the adaptability of the core 2-cyano-4,4-difluoropyrrolidine moiety for diverse targets .
FAPI-46 Derivatives
  • Modifications :
    • Dimerization : Conjugation to aspartic acid (e.g., Glu.(FAPi)₂) increases tumor retention time by enhancing avidity .
    • Albumin-binding moieties : Addition of Evans Blue prolongs circulation, improving therapeutic efficacy .
  • Performance: Homodimers exhibit 2–3× longer tumor retention than monomers, critical for radiotherapy .

Pharmacokinetic and Theranostic Comparisons

Table 1: Key Pharmacological Properties
Compound IC₅₀ (nM) Tumor Retention (h) Application Reference
Parent compound 8.5 ± 0.9 2–4 Imaging/Therapy
BR103354 N/A N/A Metabolic disorders
Glu.(FAPi)₂ (homodimer) ~5* 6–8 Enhanced radiotherapy
FAPI-46-F1-EB (Evans Blue) N/A 12+ Long-term imaging

*Estimated based on structural similarity to UAMC1110.

Table 2: Structural Modifications and Outcomes
Modification Type Example Outcome
Fluorination 4,4-difluoropyrrolidine ↑ Binding affinity, metabolic stability
Heterocycle replacement Thiazole (BR103354) Shifted therapeutic target
Dimerization Glu.(FAPi)₂ ↑ Tumor retention, avidity
Chelator conjugation ⁹⁹ᵐTc-labeled derivatives Enabled SPECT imaging

Biological Activity

Overview

tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate (CAS: 1448440-50-3) is a synthetic organic compound characterized by its complex structure that includes a cyano group, a difluoropyrrolidine ring, and a carbamate moiety. This compound has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of other bioactive compounds such as fibroblast activation protein inhibitors.

  • Molecular Formula : C12H17F2N3O3
  • Molecular Weight : 289.28 g/mol
  • Melting Point : Predicted to be around 465.4 °C
  • Density : Approximately 1.26 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its functional groups. The cyano and difluoro groups can facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. This compound's mechanism includes:

  • Inhibition of Enzymatic Activity : It acts as an inhibitor for specific enzymes related to fibroblast activation.
  • Binding Affinity : The unique structural features allow it to bind effectively to active sites on target proteins, enhancing its inhibitory potency.

Biological Activity

Research indicates that this compound exhibits low nanomolar inhibitory potency against fibroblast activation protein (FAP), making it a promising candidate for further drug development. Its selectivity against related dipeptidyl peptidases enhances its therapeutic potential in treating conditions associated with fibroblast activation.

Table 1: Biological Activity Profile

Activity TypeDescriptionReference
Enzyme InhibitionLow nanomolar potency against FAP
SelectivityHigh selectivity against related dipeptidyl peptidases
CytotoxicityRelatively low cytotoxicity in preclinical studies

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Fibroblast Activation :
    • A study demonstrated that this compound effectively inhibits FAP in vitro, suggesting a potential role in cancer therapeutics where fibroblast activation contributes to tumor progression.
    • Findings : Significant reduction in FAP activity was observed at concentrations as low as 10 nM.
  • Preclinical Evaluation :
    • In vivo studies indicated that the compound exhibits favorable pharmacokinetic properties, including good bioavailability and tissue distribution.
    • Results : Enhanced tumor uptake was noted in models treated with FAP inhibitors derived from this compound.

Q & A

Basic: What are the standard synthetic routes for this compound, and how is its stereochemical integrity maintained?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : For example, coupling (S)-2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl ammonium tosylate with activated esters (e.g., tetrafluorophenyl esters) under mild basic conditions (e.g., DIPEA) .
  • Protection/deprotection strategies : Boc (tert-butoxycarbonyl) groups are used to protect amines, with acidic deprotection (e.g., TFA) in later stages .
  • Chiral resolution : Enantiomeric purity is maintained using chiral starting materials (e.g., (S)-configured intermediates) and confirmed via optical rotation measurements ([α]D = +15.23 in CHCl₃) .

Basic: What analytical techniques validate structural identity and purity?

Key methods include:

  • High-Resolution Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., observed m/z 337.32 vs. calculated 337.32) .
  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify critical signals (e.g., δ 1.38 ppm for Boc methyl groups; δ 4.45 ppm for pyrrolidine protons) .
  • Chromatography : HPLC with UV detection (e.g., retention time 8.2 min) ensures >95% purity .

Basic: What are its primary biomedical applications?

This compound serves as a key intermediate in radiopharmaceuticals targeting fibroblast activation protein (FAP) for cancer imaging:

  • PET/SPECT tracers : Derivatives like ⁶⁸Ga-DOTA-(S)-FAPI show superior tumor uptake in medullary thyroid cancer (93.5% sensitivity for lung metastases) .
  • Theranostic agents : Its FAP-binding moiety enables dual diagnostic (imaging) and therapeutic (e.g., ¹⁸⁸Re-labeled) applications .

Advanced: How can radiochemical yields be optimized in ⁶⁸Ga-labeled tracer synthesis?

Critical factors include:

  • Precursor design : Introducing chelators (e.g., DOTA, NOTA) at specific positions to minimize steric hindrance during metal coordination .
  • Reaction conditions : Using low-temperature (60°C) coupling and Cu(I)-catalyzed click chemistry for stable triazole linkages .
  • Purification : Reverse-phase HPLC with C18 columns removes unreacted precursors, achieving >90% radiochemical purity .

Advanced: How to resolve discrepancies in FAP binding affinity between in vitro and in vivo studies?

Discrepancies arise from:

  • Assay conditions : In vitro IC₅₀ values (e.g., 3.2 nM for FAP inhibition ) may not account for in vivo protein binding or metabolic degradation.
  • Structural modifications : Adding hydrophilic groups (e.g., gluconate in FGlc-FAPI) improves pharmacokinetics and target retention .
  • Validation : Comparative studies using isogenic FAP⁺/FAP⁻ cell lines and blocking experiments in animal models .

Advanced: How do 4,4-difluoropyrrolidine substitutions enhance metabolic stability?

The 4,4-difluoro motif confers:

  • Conformational rigidity : Restricts pyrrolidine ring puckering, enhancing FAP active-site complementarity .
  • Metabolic resistance : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .
  • Electron-withdrawing effects : Stabilize the cyano group, preventing hydrolysis during tracer synthesis .

Advanced: What strategies mitigate racemization during Boc deprotection?

Racemization risks are minimized by:

  • Acid selection : Using TFA instead of HCl, which reduces carbocation formation at chiral centers .
  • Low-temperature processing : Deprotection at 0–4°C preserves stereochemical integrity .
  • Monitoring : Chiral HPLC post-deprotection confirms enantiomeric excess (>99% ee) .

Advanced: How to address low yields in multi-step syntheses?

Yield optimization involves:

  • Stepwise purification : Silica gel chromatography after each step removes byproducts (e.g., 89% yield in cycloisomerization steps) .
  • Microwave-assisted synthesis : Accelerates slow reactions (e.g., amide couplings) while maintaining regioselectivity .
  • Protecting group compatibility : Sequential use of Boc and tert-butyl esters avoids premature deprotection .

Advanced: What are the limitations of current FAPI derivatives in clinical translation?

Challenges include:

  • Off-target binding : Cross-reactivity with prolyl oligopeptidase (IC₅₀ = 1.8 μM) necessitates structural refinement .
  • Renal clearance : High kidney uptake in ⁶⁸Ga-FAPI-PET requires PEGylation or glucosylation to improve biodistribution .
  • Batch variability : Strict control of Boc-protection efficiency (≥98%) ensures tracer consistency .

Advanced: How to analyze conflicting NMR data for diastereomeric mixtures?

  • 2D NMR techniques : COSY and NOESY distinguish diastereomers via coupling patterns and spatial correlations .
  • Dynamic NMR : Variable-temperature studies resolve overlapping signals caused by rotameric equilibria .
  • Computational modeling : DFT calculations predict chemical shifts for comparison with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.